molecular formula C16H17N7O2 B2648950 N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 2034395-74-7

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2648950
CAS No.: 2034395-74-7
M. Wt: 339.359
InChI Key: BGSJZPPMPHYILC-UHFFFAOYSA-N
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Description

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.
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Biological Activity

N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H19N5OC_{17}H_{19}N_5O, and it features a unique arrangement of pyrazole and pyrimidine moieties. The presence of these functional groups is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H19N5O
Molecular Weight313.36 g/mol
Structural FeaturesPyrazole, Pyrimidine

Biological Activity

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Properties : Studies have shown that this compound can effectively scavenge free radicals, contributing to its potential use in treating oxidative stress-related diseases.
  • Enzyme Modulation : The compound has been identified as a modulator of various enzymes, including kinases, which play critical roles in cell signaling pathways. This modulation can influence cellular processes such as proliferation and apoptosis .
  • Anticancer Activity : Preliminary findings suggest that this compound may inhibit tumor growth in specific cancer models, highlighting its potential as an anticancer agent. In particular, it has shown effectiveness against cancers with overexpressed target kinases .

Case Studies and Research Findings

Recent studies have provided insights into the mechanisms by which this compound exerts its biological effects:

  • In Vitro Studies : In vitro assays demonstrated that this compound inhibits the proliferation of cancer cell lines by inducing apoptosis through caspase activation pathways .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to controls, suggesting its efficacy in vivo. The compound's ability to penetrate cellular membranes effectively enhances its therapeutic potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Pyrazole and Pyrimidine Rings : Initial steps focus on constructing the pyrazole and pyrimidine frameworks through cyclization reactions.
  • Methylation and Acetamide Formation : Subsequent methylation reactions yield the desired acetamide functionality.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Properties

IUPAC Name

2-(4-methyl-6-oxopyrimidin-1-yl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-11-5-15(25)23(10-20-11)9-14(24)19-7-13-16(18-4-3-17-13)12-6-21-22(2)8-12/h3-6,8,10H,7,9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSJZPPMPHYILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NCC2=NC=CN=C2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.